N-(3-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Overview
Description
“N-(3-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a compound that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It’s part of a new set of small molecules designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of this compound involves the use of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The specific synthesis process is not detailed in the sources I found.Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine and a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold . These are nitrogen-containing heterocyclic compounds .Scientific Research Applications
Affinity Towards Adenosine Receptors
Research into compounds with a structure similar to N-(3-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has shown significant findings related to adenosine receptors. For instance, studies on amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines, which share structural similarities, have revealed a high affinity and selectivity for the A1 receptor subtype. This suggests potential therapeutic applications in modulating adenosine receptor activity, which can be important for conditions related to cardiovascular, neurological, and inflammatory diseases (Betti et al., 1999).
Antiasthma Agents
Another area of interest is the development of potential antiasthma agents. Compounds with a similar structure, specifically 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, have been identified as active mediator release inhibitors. These compounds were prepared through a series of synthetic steps involving the reaction of arylamidines with certain precursors, indicating a novel approach to designing drugs with antiasthma capabilities. This could lead to new treatments for asthma and other related respiratory conditions (Medwid et al., 1990).
Antitumor and Antimicrobial Activities
Research into enaminones as building blocks for the synthesis of substituted pyrazoles has unveiled compounds with significant antitumor and antimicrobial activities. These compounds include derivatives that have shown comparable inhibition effects against human breast and liver carcinoma cell lines to those of standard treatments like 5-fluorouracil. The versatility of such compounds, through their ability to interact with various biological targets, suggests a promising avenue for the development of new antitumor and antimicrobial agents (Riyadh, 2011).
Antimalarial Effects
The synthesis and evaluation of 2-(3,4-dichloroanilino)-7-[[[(dialkylamino)alkyl]amino]]-5-methyl-s-triazolo[1,5-a]pyrimidines have demonstrated antimalarial activity against P. berghei in mice. This highlights the potential of triazolopyrimidine derivatives as a basis for developing new antimalarial drugs, which is crucial in the fight against malaria, particularly in regions where resistance to existing treatments is a growing concern (Werbel et al., 1973).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN6OS/c20-13-2-1-3-15(8-13)24-16(28)10-29-19-17-18(22-11-23-19)27(26-25-17)9-12-4-6-14(21)7-5-12/h1-8,11H,9-10H2,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSMHSQZXNMZHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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